1-sulfanylnaphthalene-2-carboxylic acid
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Overview
Description
1-sulfanylnaphthalene-2-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a sulfanyl group (-SH) attached to the first carbon of the naphthalene ring and a carboxylic acid group (-COOH) attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1-sulfanylnaphthalene-2-carboxylic acid can be synthesized through several methods:
From 1-naphthylamine: The synthesis begins with the nitration of 1-naphthylamine to form 1-nitronaphthalene. This is followed by reduction to 1-aminonaphthalene, which is then diazotized and subsequently treated with hydrogen sulfide to introduce the sulfanyl group. Finally, the carboxylation of the resulting compound yields this compound.
From 1-naphthol: Another method involves the sulfonation of 1-naphthol to form 1-naphthalenesulfonic acid, which is then converted to the corresponding sulfonyl chloride. This intermediate is treated with hydrogen sulfide to introduce the sulfanyl group, followed by oxidation to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Catalytic hydrogenation: To reduce intermediates and introduce the sulfanyl group.
Oxidation: To convert intermediates to the desired carboxylic acid.
Purification: Using techniques such as recrystallization or chromatography to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
1-sulfanylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Electrophiles: Such as halogens or nitro groups for substitution reactions.
Major Products
Sulfonic acid derivatives: Formed through oxidation of the sulfanyl group.
Alcohol derivatives: Formed through reduction of the carboxylic acid group.
Substituted naphthalenes: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
1-sulfanylnaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-sulfanylnaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The sulfanyl and carboxylic acid groups can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways: The compound may interfere with metabolic pathways, leading to the disruption of cellular processes.
Comparison with Similar Compounds
1-sulfanylnaphthalene-2-carboxylic acid can be compared with other similar compounds, such as:
1-naphthalenesulfonic acid: Similar in structure but lacks the carboxylic acid group.
2-naphthoic acid: Similar in structure but lacks the sulfanyl group.
1-hydroxynaphthalene-2-carboxylic acid: Similar in structure but has a hydroxyl group instead of a sulfanyl group.
Properties
CAS No. |
1555328-23-8 |
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Molecular Formula |
C11H8O2S |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
1-sulfanylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O2S/c12-11(13)9-6-5-7-3-1-2-4-8(7)10(9)14/h1-6,14H,(H,12,13) |
InChI Key |
OZAAEETZNZUQRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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